DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with significant applications in various fields of scientific research It is known for its unique chemical structure, which includes a tert-butylamino group and a carbothioyl group attached to an isophthalate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps, starting with the preparation of the isophthalate core. The tert-butylamino group is introduced through a nucleophilic substitution reaction, while the carbothioyl group is added via a thiolation reaction. The final product is obtained through esterification with dimethyl groups. The reaction conditions often require the use of strong bases and solvents such as dichloromethane or tetrahydrofuran to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioyl group to a thiol or a thioether.
Substitution: Nucleophilic substitution reactions can replace the tert-butylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides, while reduction can produce thiols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to DIMETHYL 5-{[(TERT-BUTYLAMINO)CARBOTHIOYL]AMINO}ISOPHTHALATE include:
- DIMETHYL 5-({[(4-TERT-BUTYLBENZOYL)AMINO]CARBOTHIOYL}AMINO)ISOPHTHALATE
- DIMETHYL 5-[(TERT-BUTYLCARBAMOTHIOYL)AMINO]ISOPHTHALATE
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise chemical modifications and high-performance materials.
Properties
IUPAC Name |
dimethyl 5-(tert-butylcarbamothioylamino)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4S/c1-15(2,3)17-14(22)16-11-7-9(12(18)20-4)6-10(8-11)13(19)21-5/h6-8H,1-5H3,(H2,16,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVWWVOSOZJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.